An In-depth Technical Guide to 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic Acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. As a derivative of nicotinic acid, a molecule of significant pharmacological interest, this compound holds potential for exploration in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a foundational understanding of this previously uncharacterized molecule. The guide details a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, outlines key analytical techniques for its characterization, and discusses its potential biological activities based on the known properties of related nicotinic acid derivatives.
Introduction and Rationale
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in the treatment of dyslipidemia and have shown potential in addressing a range of other therapeutic areas.[1] The modification of the nicotinic acid scaffold is a well-established strategy in medicinal chemistry to modulate its pharmacological profile, enhance potency, and improve safety.[2][3] The introduction of an aryl group at the 5-position of the nicotinic acid ring, in particular, can significantly influence its biological activity.[4]
This guide focuses on the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, which combines the 6-hydroxynicotinic acid core with a 3-chloro-4-methylphenyl substituent. The presence of the halogenated phenyl ring is a common feature in many pharmacologically active compounds and can influence properties such as metabolic stability and receptor binding affinity. This document serves as a predictive guide, outlining the anticipated chemical and physical properties of this molecule, a detailed methodology for its synthesis, and a comprehensive strategy for its analytical characterization.
Predicted Chemical Structure and Physicochemical Properties
The chemical structure of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group, a hydroxyl group, and a 3-chloro-4-methylphenyl group. The 6-hydroxynicotinic acid moiety can exist in tautomeric forms, with the 6-pyridone form often being favored.[5][6]
Table 1: Predicted Physicochemical Properties of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₁₀ClNO₃ | Based on the constituent fragments. |
| Molecular Weight | 263.68 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale brown solid | Based on the typical appearance of related aromatic carboxylic acids and anilines.[7][8][9] |
| Melting Point | >300 °C (with decomposition) | 6-hydroxynicotinic acid has a high melting point with decomposition.[8][9] The addition of the bulky aryl group is unlikely to significantly lower this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Aromatic carboxylic acids generally have low water solubility.[7] |
| pKa | ~3.5 - 4.5 (carboxylic acid) | The pKa of the carboxylic acid group is expected to be in a similar range to other nicotinic acid derivatives.[7] |
| LogP | ~3.0 - 4.0 | Estimated based on the increased lipophilicity from the 3-chloro-4-methylphenyl group compared to the parent nicotinic acid. |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most versatile and widely adopted method for the synthesis of 5-arylnicotinic acid derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][10][11] This reaction facilitates the formation of a carbon-carbon bond between an organohalide and a boronic acid. For the synthesis of the target molecule, 5-bromo-6-hydroxynicotinic acid would serve as a suitable starting material, coupled with (3-chloro-4-methylphenyl)boronic acid.
Reaction Scheme
Caption: Proposed synthesis of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
5-Bromo-6-hydroxynicotinic acid
-
(3-Chloro-4-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][10]
-
Potassium phosphate (K₃PO₄)[10]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF and degassed deionized water (typically a 4:1 to 10:1 mixture). Stir the mixture to dissolve the solids. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid.
Table 2: Analytical Techniques and Expected Observations
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and phenyl rings will appear in the δ 7.0-9.0 ppm region. The methyl group protons will be a singlet around δ 2.3-2.5 ppm. The carboxylic acid and hydroxyl protons will be broad singlets, potentially exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and phenyl rings, the carboxylic acid carbonyl, and the methyl group will be observed. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be present. Fragmentation patterns can provide further structural information.[12][13] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl group (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C-N stretches of the aromatic rings will be present.[14][15] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within ±0.4% of the theoretical values calculated from the molecular formula.[16] |
Potential Biological Activity and Therapeutic Applications
Derivatives of nicotinic acid are known to exhibit a wide range of biological activities, making 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid a compound of interest for further pharmacological investigation.
Predicted Biological Profile
-
Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties.[3][17][18] The novel compound could potentially inhibit inflammatory pathways.
-
Antimicrobial Activity: The nicotinic acid scaffold has been explored for the development of antimicrobial agents.[2]
-
Kinase Inhibition: Substituted nicotinic acid derivatives have been identified as kinase inhibitors, a class of drugs with significant applications in oncology.[19]
-
Neuronal Activity: Nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and nicotinic acid derivatives could potentially modulate their activity.[20]
-
Cardiovascular Effects: As a derivative of nicotinic acid, the compound may influence lipid metabolism and have potential applications in cardiovascular diseases.[1][21][22]
Proposed In Vitro Screening Assays
To evaluate the potential biological activity of 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid, a panel of in vitro assays is recommended:
-
Anti-inflammatory Assays: Measurement of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Antimicrobial Assays: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Kinase Inhibition Assays: Screening against a panel of relevant protein kinases to identify potential inhibitory activity.
-
Cytotoxicity Assays: Evaluation of the compound's effect on the viability of various cancer cell lines.
-
Receptor Binding Assays: Assessment of binding affinity to various nicotinic acetylcholine receptor subtypes.
Future Directions in Drug Development
Should initial in vitro screening reveal promising activity, further preclinical development would be warranted. This would include lead optimization through the synthesis of analogues, in vivo efficacy studies in relevant animal models, and comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling.
Conclusion
This technical guide provides a foundational and predictive overview of the novel compound 5-(3-Chloro-4-methylphenyl)-6-hydroxynicotinic acid. By leveraging established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, a clear pathway for its synthesis has been outlined. The proposed analytical techniques will be crucial for the definitive characterization of this molecule. Based on the rich pharmacology of the nicotinic acid scaffold, this compound represents a promising candidate for further investigation in various therapeutic areas, including inflammation, infectious diseases, and oncology. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this and other novel nicotinic acid derivatives.
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